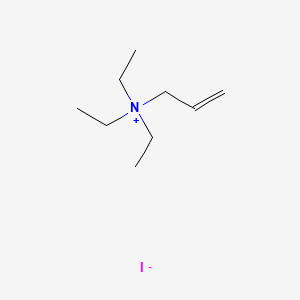

Allyltriethylammonium iodide

Description

Quaternary Ammonium (B1175870) Salts as a Class of Functional Chemical Entities

Quaternary ammonium salts (QAS), often referred to as quats, are a diverse class of compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. wikipedia.org This permanent charge, independent of the solution's pH, is a defining feature that distinguishes them from primary, secondary, or tertiary ammonium cations. wikipedia.org The nature of the organic substituents, which can be alkyl or aryl groups of varying structures, significantly influences the compound's function and properties. nih.gov

The functional versatility of QAS is extensive, with applications ranging from disinfectants, surfactants, and fabric softeners to antistatic agents. wikipedia.orgnih.gov In industrial and chemical settings, they are widely used as phase-transfer catalysts (PTCs), which facilitate reactions between reagents in immiscible solvent systems. wikipedia.org This catalytic activity is crucial in various organic syntheses, including the generation of reactive intermediates like dichlorocarbene. wikipedia.org Furthermore, certain QAS are integral components of anion exchange resins and have been investigated for their potential in biomedical applications and as plant growth retardants. wikipedia.orgontosight.ai The amphiphilic nature of many QAS, possessing both a hydrophilic charged head and hydrophobic organic tails, allows them to act as effective surfactants, reducing surface tension between different phases. mdpi.com

Historical Trajectories in Ammonium Iodide Research, with an Emphasis on Catalytic Applications

The use of ammonium salts in chemical reactions has a long history, with their catalytic properties being a significant area of investigation. While early research focused on the general properties of ammonium compounds, the specific role of the iodide counter-ion in catalysis has become a subject of detailed study. alfa-chemistry.com The development of phase-transfer catalysis (PTC) highlighted the utility of quaternary ammonium salts, including iodides, in accelerating reactions between reactants in separate phases. nih.gov

Historically, the focus was often on the lipophilicity of the catalyst for reactions following an extraction mechanism. nih.gov However, for other types of reactions, such as those initiated by hydroxide (B78521), smaller, more hydrophilic quaternary ammonium ions proved to be more effective catalysts. nih.gov In recent decades, research has delved into more complex catalytic systems involving ammonium iodides. For instance, the combination of ammonium iodide with other reagents under oxidative conditions has been shown to generate catalytically active hypervalent iodine species in situ. nih.gov This approach has been used in various transformations, including asymmetric hydroxylation reactions. nih.gov

Furthermore, the synergistic effect of iodide ions in transition-metal catalysis has been an area of growing interest. While iodide was once considered a potential poison for metal catalysts, studies have revealed its beneficial role in certain reactions. For example, tetra-n-butylammonium iodide (TBAI) has been shown to dramatically increase the yield in palladium-catalyzed C-H bond nitrosation reactions by forming an iodide-bridged binuclear palladium complex. springernature.com The application of ammonium iodides has also expanded into photoredox catalysis, where they can act as catalysts under light irradiation, offering a more sustainable alternative to precious metal photosensitizers. beilstein-journals.orgsioc-journal.cn These advancements underscore the evolving understanding and application of ammonium iodides from simple phase-transfer agents to key components in sophisticated catalytic systems.

Contemporary Significance and Emerging Research Frontiers for Allyltriethylammonium Iodide

This compound is finding contemporary relevance in several advanced research areas, primarily due to the unique reactivity conferred by its allyl group and its properties as an ionic liquid component and a catalyst. solubilityofthings.com

One of the most promising frontiers is its use in polymer science. Quaternary ammonium iodides are being employed as organocatalysts for living radical polymerization, a technique that allows for the synthesis of polymers with controlled molecular weights and low dispersity. acs.orgntu.edu.sg The iodide ion plays a crucial role in these systems, often participating in a reversible termination or transfer process that controls the polymerization. uc.edu Specifically, allyltriethylammonium-based deep eutectic solvents (DES) have been studied for their ability to dissolve and process biomass like cellulose, which is a critical step in developing sustainable materials and biofuels from lignocellulosic resources. researchgate.net

In organic synthesis, the allyl group provides a site for various chemical transformations, making this compound a versatile intermediate. solubilityofthings.com It is utilized in phase-transfer catalysis and can enhance selectivity in certain reactions. solubilityofthings.comontosight.ai The iodide component is also significant, as hypervalent iodine chemistry continues to be a major area of research. frontiersin.orgmdpi.com The in-situ generation of hypervalent iodine species from iodide precursors is a powerful strategy for oxidative transformations. frontiersin.org

Furthermore, the study of ionic liquids and their unique solvent properties is a rapidly expanding field, and compounds like this compound are investigated in this context for their low volatility and high thermal stability. solubilityofthings.com The interaction between the iodide ion and other molecules through halogen bonding is also an emerging area of interest in designing new "smart" materials with responsive properties. rsc.org The combination of the reactive allyl group and the catalytically active iodide makes this compound a compound of significant interest for future research in catalysis, polymer science, and materials chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4186-64-5 |

|---|---|

Molecular Formula |

C9H20IN |

Molecular Weight |

269.17 g/mol |

IUPAC Name |

triethyl(prop-2-enyl)azanium;iodide |

InChI |

InChI=1S/C9H20N.HI/c1-5-9-10(6-2,7-3)8-4;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1 |

InChI Key |

UYPJGRXBGHMGON-UHFFFAOYSA-M |

SMILES |

CC[N+](CC)(CC)CC=C.[I-] |

Canonical SMILES |

CC[N+](CC)(CC)CC=C.[I-] |

Other CAS No. |

4186-64-5 |

Origin of Product |

United States |

Synthetic Strategies for Allyltriethylammonium Iodide

Direct Quaternization Methodologies for Allyl-Functionalized Amines

The most common and direct method for synthesizing allyltriethylammonium iodide is through the Menschutkin reaction . This classic SN2 reaction involves the alkylation of a tertiary amine, in this case, triethylamine (B128534), with an alkyl halide, specifically an allyl halide. wikipedia.orgnih.gov

The reaction proceeds by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of triethylamine on the electrophilic carbon of the allyl halide. The halide is displaced as a leaving group, forming the quaternary ammonium (B1175870) salt. nih.gov The general scheme for the synthesis of this compound via this method is as follows:

Triethylamine + Allyl Iodide → this compound

The efficiency and rate of the Menschutkin reaction are influenced by several factors, including the nature of the alkyl halide and the solvent used. Alkyl iodides are the most reactive halides for this process, followed by bromides and then chlorides, consistent with the leaving group ability (I- > Br- > Cl-). wikipedia.orgchemeurope.com Therefore, allyl iodide is a highly effective reagent for this synthesis.

Polar solvents are typically employed to stabilize the charged transition state, thereby accelerating the reaction. wikipedia.orgnih.gov While water can be used as a quaternization medium, the reaction of triethylamine with allyl halides is noted to be relatively slow in purely aqueous solutions. The use of solvents like acetone (B3395972) or acetonitrile, in which the reactants are more miscible, can significantly increase the reaction rate. google.com

Table 1: Influence of Halide and Solvent on Direct Quaternization

| Amine | Alkyl Halide | Solvent | Relative Reactivity |

| Tertiary Amine | Allyl Iodide | Polar Aprotic (e.g., Acetone) | Highest |

| Tertiary Amine | Allyl Bromide | Polar Aprotic (e.g., Acetone) | Medium |

| Tertiary Amine | Allyl Chloride | Polar Aprotic (e.g., Acetone) | Lower |

| Triethylamine | Allyl Halide | Water | Slow |

| Triethylamine | Allyl Halide | Acetone / Acetonitrile | Materially Increased |

This table summarizes general reactivity trends for the Menschutkin reaction as described in the literature. wikipedia.orgchemeurope.comgoogle.com

Exploration of Alternative Synthetic Routes for Allyl-Functionalized Quaternary Ammonium Salts

While direct quaternization is straightforward, alternative synthetic strategies exist for forming allyl-functionalized quaternary ammonium salts, which could theoretically be adapted for this compound.

One significant alternative is the Finkelstein reaction , a halogen exchange process. manac-inc.co.jp In this approach, an allyl-functionalized quaternary ammonium salt with a different halide, such as allyltriethylammonium chloride or bromide, could be converted to the corresponding iodide. This is achieved by treating the salt with an excess of an alkali iodide, such as sodium iodide or potassium iodide, in a suitable solvent like acetone. The equilibrium of this SN2 reaction is driven towards the product by the precipitation of the less soluble sodium or potassium chloride/bromide in acetone, leaving the desired iodide salt in solution. manac-inc.co.jp

Phase-transfer catalysis (PTC) represents another important methodology in the synthesis of quaternary ammonium salts. scienceinfo.comacenet.edu While often used to apply quaternary ammonium salts as catalysts, the principles can be relevant to their synthesis. PTC facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic). scienceinfo.com A synthetic route could be envisioned where a precursor is modified in a biphasic system, with the final quaternization step yielding the target compound.

More complex, multi-step synthetic routes can also provide access to functionalized quaternary ammonium salts. cognitoedu.org For instance, a primary or secondary amine could first be allylated and then subsequently ethylated to achieve the desired quaternary structure. However, controlling such multi-step alkylations can be challenging, often resulting in product mixtures. dtic.millibretexts.org A newer method involves the complete alkylation of primary or secondary amines in a one-step procedure using a sterically hindered organic base to bind the acid generated during the reaction. dtic.mil

Table 2: Comparison of Alternative Synthetic Strategies

| Synthetic Route | Description | Key Reagents/Conditions | Applicability to this compound |

| Finkelstein Reaction | Halogen exchange on a pre-formed quaternary ammonium salt. manac-inc.co.jp | Allyltriethylammonium chloride/bromide, NaI or KI, Acetone. | High; converts other halides to the iodide form. |

| Phase-Transfer Catalysis (PTC) | Facilitates reactions in multiphase systems; can be used to synthesize various QAS. scienceinfo.comacenet.edu | Varies; involves a precursor, reacting salt, and two immiscible solvents. | Moderate; more a principle than a direct route. |

| Stepwise Alkylation | Sequential addition of allyl and ethyl groups to an amine precursor. dtic.millibretexts.org | Amine, allyl halide, ethyl halide, base. | Lower; difficult to control and can lead to mixtures. |

Sustainable Approaches in the Synthesis of Related Iodide Salts

Modern synthetic chemistry emphasizes the development of sustainable or "green" methods that minimize waste, avoid toxic reagents, and reduce energy consumption. acs.org Several such strategies are applicable to the synthesis of iodide salts and quaternary ammonium compounds.

One approach is the use of more environmentally benign reagents. For example, dimethyl carbonate (DMC) has been successfully used as a non-toxic, green methylating agent to replace hazardous methyl halides in the synthesis of certain quaternary ammonium surfactants. acs.org While not a direct route to this compound, this principle encourages the search for safer alkylating agents.

Solvent-free synthesis is another key green chemistry technique. Mechanical grinding of solid reactants has been shown to be effective for the iodination of certain pyrimidine (B1678525) derivatives and the synthesis of benzothiazolium iodides without the need for a solvent. mdpi.comumich.edu This method reduces waste and can lead to shorter reaction times.

The development of catalytic systems for iodination also represents a sustainable advance. Researchers have developed methods that use catalytic amounts of iodine or iodide salts in conjunction with a green oxidant, such as hydrogen peroxide, to perform transformations that typically require stoichiometric and often toxic reagents. acs.org For instance, chiral ammonium iodide salts have been used with hydrogen peroxide to catalyze asymmetric oxidative cyclizations, avoiding heavy metals and producing only water as a byproduct. acs.org

Furthermore, electrochemical synthesis offers a powerful green alternative. The anodic oxidation of iodoarenes has been used to synthesize diaryliodonium salts without the need for chemical oxidants, generating no chemical waste. rsc.org This principle of using electricity to drive reactions is a cornerstone of sustainable synthesis and could potentially be adapted for the formation of other carbon-iodine bonds or related salt preparations.

Catalytic Applications in Organic Transformations

Allyltriethylammonium Iodide in Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. dalalinstitute.comfzgxjckxxb.com this compound functions as a phase-transfer catalyst by transporting anions from the aqueous or solid phase into the organic phase, where the reaction with an organic-soluble substrate can occur. dalalinstitute.com

The mechanism of phase-transfer catalysis involving quaternary ammonium (B1175870) salts like this compound is understood to occur at the interface of the two immiscible phases. mdpi.comresearchgate.net The quaternary ammonium cation forms a lipophilic ion pair with the anion from the aqueous or solid phase. This ion pair is soluble in the organic phase, allowing the anion to be transported into the organic layer where it can react with the organic substrate. dalalinstitute.comoperachem.com

The efficiency of this process is influenced by several factors, including the lipophilicity of the quaternary ammonium cation and the nature of the anion. acsgcipr.org Iodide anions, being large and soft, form relatively lipophilic ion pairs with quaternary ammonium cations, which can enhance their transfer into the organic phase. mdpi.com However, the strong pairing between the quaternary cation and the iodide can sometimes inhibit the desired reaction if the iodide is not the intended nucleophile, a phenomenon known as catalyst poisoning. acsgcipr.org The rate of the reaction can be influenced by the interfacial area, which is affected by the stirring speed. princeton.edu The structure of the quaternary ammonium salt, including the total number of carbons (C#) and the q-value (a measure of steric accessibility), also plays a crucial role in its catalytic activity. acsgcipr.org

This compound and similar quaternary ammonium salts are effective catalysts for a variety of C-C and C-heteroatom bond-forming reactions under phase-transfer conditions. These reactions are fundamental in organic synthesis for building molecular complexity.

C-C Bond Formation: Phase-transfer catalysis is widely used for the alkylation of active methylene (B1212753) compounds, which is a key method for forming new carbon-carbon bonds. mdpi.comnih.govorganic-chemistry.org For instance, the alkylation of benzyl (B1604629) methyl ketone can be performed using phase-transfer catalysis without a solvent, yielding mono- and di-alkylated products in excellent yields. researchgate.net Visible-light-induced radical relay cyclization/C-C bond formation of quinoxalin-2(1H)-ones with allyloxy-tethered aryl iodides has also been achieved using polysulfide anions as a photocatalyst. rsc.org

C-Heteroatom Bond Formation (N-Alkylation): N-alkylation of amines and amides is another important application of phase-transfer catalysis. core.ac.uk For example, the alkylation of benzamide (B126) and its derivatives can be carried out efficiently under solvent-free phase-transfer catalysis conditions. researchgate.net The use of PTC in the synthesis of amines via SN2 alkylation is considered a green chemistry approach as it often allows for the use of milder inorganic bases and reduces the need for hazardous organic solvents. acsgcipr.org Chiral quaternary ammonium salts have also been employed as phase-transfer catalysts for asymmetric alkylations. dalalinstitute.com

A significant advantage of phase-transfer catalysis is its compatibility with environmentally friendly reaction conditions, often referred to as "green chemistry". fzgxjckxxb.com This includes the use of water as a solvent and the ability to perform reactions under solvent-free (neat) conditions. acsgcipr.orgcem.com

Solvent-free phase-transfer catalysis offers several benefits, including reduced waste, lower costs, and simplified work-up procedures. researchgate.net The alkylation of phenols and the synthesis of ethers from alcohols and alkyl halides have been successfully demonstrated using solvent-free PTC. researchgate.net For instance, the etherification of isosorbide (B1672297) with epichlorohydrin (B41342) has been achieved using tetraethylammonium (B1195904) bromide or tetrabutylammonium (B224687) iodide as the catalyst under solvent-free conditions. phasetransfercatalysis.com Microwave irradiation has also been combined with solvent-free PTC to accelerate reactions, such as in the synthesis of N-alkylpyrrolidino acs.orgfullerenes. cem.com The use of inorganic bases like sodium hydroxide (B78521) or potassium carbonate in PTC further contributes to its green credentials by avoiding the need for bulky and often more hazardous organic bases. acsgcipr.org

Role as Co-catalyst or Promoter in Metal-Free Catalysis

In addition to its primary role in phase-transfer catalysis, this compound can also function as a co-catalyst or promoter in various metal-free catalytic systems. The term "metal-free" in this context often refers to reactions where a transition metal catalyst is not intentionally added, although trace metal impurities can sometimes play a role. rsc.orgresearchgate.netscielo.br The iodide anion can act as a nucleophile or a Lewis base, while the quaternary ammonium cation can stabilize anionic intermediates or transition states.

Lewis acids are electron-pair acceptors that can activate substrates by coordinating to lone pairs of electrons, thereby increasing their electrophilicity. researchgate.netnih.govmdpi.com In some cases, the addition of a halide salt like this compound can enhance the activity of a Lewis acid catalyst. For example, in the context of Diels-Alder reactions, Lewis acids are known to lower the energy of the dienophile's LUMO, accelerating the reaction and improving selectivity. researchgate.netsioc-journal.cn While specific examples directly detailing the enhancement of AlI3 systems by this compound are not prevalent in the provided search results, the general principle of halide ions modulating Lewis acidity is established. Iodine itself can act as a Lewis acid catalyst in various organic transformations. mdpi.com The iodide anion from this compound could potentially interact with a Lewis acid like AlI3, forming a more complex and potentially more active catalytic species.

The cycloaddition of carbon dioxide (CO2) to epoxides to form cyclic carbonates is a highly valuable reaction from a green chemistry perspective, as it utilizes CO2 as a C1 feedstock. uky.edursc.org Quaternary ammonium iodides, including those structurally similar to this compound, are effective catalysts for this transformation. nih.gov

The catalytic cycle is generally believed to involve two key steps:

Epoxide Ring-Opening: The iodide anion acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring. This results in the formation of a haloalkoxy anion intermediate. uky.edu

CO2 Insertion and Cyclization: The haloalkoxy anion then attacks a molecule of CO2, leading to the formation of a carbonate intermediate which subsequently cyclizes to release the cyclic carbonate product and regenerate the iodide catalyst.

The presence of a co-catalyst, such as a Lewis acid or a hydrogen bond donor, can significantly enhance the rate of this reaction. rsc.org The Lewis acid activates the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack by the iodide. sorbonne-universite.fr Similarly, hydrogen bond donors can also activate the epoxide. frontiersin.org The cation of the ammonium salt can also play a role in stabilizing the intermediates. The combination of a Lewis acidic component and a nucleophilic iodide is a common strategy for designing efficient catalysts for CO2 cycloaddition.

Iodide-Catalyzed Cascade Reactions (e.g., Amide Synthesis)

The iodide ion, readily supplied by salts such as this compound, is an effective catalyst for various cascade reactions, most notably in the synthesis of amides from alcohols and amines. rsc.org This process represents an efficient, one-pot strategy for forming the crucial amide bond. rsc.orgsioc-journal.cn In a typical cascade, an iodide salt, in conjunction with an oxidant like tert-butyl hydroperoxide, catalyzes the conversion of a diverse range of alcohols into active esters by reacting with reagents like N-hydroxysuccinimide. rsc.org These resulting active esters are then smoothly converted into the final amide products within the same reaction vessel. rsc.org

The catalytic cycle relies on the oxidation of the iodide ion (I⁻) to a more electrophilic iodine species, which then facilitates the oxidation of the alcohol. Quaternary ammonium iodides are particularly effective in this role. An efficient method for amide synthesis involves using catalysts like n-butyltetrammonium iodide (nBu₄NI), a compound analogous in function to this compound, to produce active esters from alcohols, which subsequently react with amines. rsc.org

Table 1: Iodide-Catalyzed Synthesis of Active Esters from Various Alcohols

| Entry | Alcohol | Active Ester Product | Yield (%) |

| 1 | Benzyl alcohol | N-(Benzyloxycarbonyloxy)succinimide | 95 |

| 2 | 4-Methoxybenzyl alcohol | N-((4-Methoxybenzyloxy)carbonyloxy)succinimide | 93 |

| 3 | 4-Nitrobenzyl alcohol | N-((4-Nitrobenzyloxy)carbonyloxy)succinimide | 89 |

| 4 | Cinnamyl alcohol | N-(Cinnamyloxycarbonyloxy)succinimide | 85 |

| 5 | 1-Octanol | N-(Octyloxycarbonyloxy)succinimide | 72 |

This table presents representative yields for the formation of active esters from various alcohols, catalyzed by an iodide source and an oxidant, as a key step in cascade amide synthesis. Data is based on findings reported for analogous iodide catalysts. rsc.org

Participation in Redox-Active Iodine Chemistry

The iodide anion from this compound is a key participant in redox-active iodine chemistry. It can serve as a precursor to various iodine species and engage in dynamic equilibrium processes that are central to many synthetic transformations.

This compound as a Precursor or Component in Iodine-Mediated Oxidations

This compound can act as a crucial precursor or component in oxidation reactions mediated by iodine. The iodide ion (I⁻) can be oxidized to elemental iodine (I₂) or hypoiodite, which are the active species in many oxidative transformations. organic-chemistry.org Furthermore, under specific conditions, iodide serves as a precursor for the generation of hypervalent iodine reagents, which are powerful oxidants in modern organic synthesis. nih.govmdpi.com

For instance, in certain C-H functionalization reactions, the process is mediated by iodine species generated in situ. A notable example is the selective mono-oxidation of secondary benzylic C-H bonds. beilstein-journals.org In these systems, an N-oxyl catalyst and a hypervalent iodine species as the terminal oxidant are used. beilstein-journals.org Mechanistic studies suggest a radical-based pathway where iodine, generated in situ from an iodide source, traps a benzylic radical. beilstein-journals.org The resulting benzylic iodide intermediate then undergoes solvolysis to yield the final ester product. beilstein-journals.org The use of an iodide salt as a precursor is fundamental to the success of such reactions.

Table 2: Iodine-Mediated Selective Oxidation of Benzylic C-H Bonds

| Entry | Substrate | Product | Yield (%) |

| 1 | n-Butylbenzene | 1-Phenylbutyl acetate | 86 |

| 2 | Ethylbenzene | 1-Phenylethyl acetate | 75 |

| 3 | Indane | 1-Indanyl acetate | 68 |

| 4 | Tetralin | 1-Tetralinyl acetate | 80 |

This table illustrates the yields of benzylic acetates obtained from the oxidation of substrates containing secondary benzylic C–H bonds, a process mediated by iodine species generated from a precursor. beilstein-journals.org

Triiodide Formation and Exchange Mechanisms in Reaction Systems

In reaction systems where both iodide ions (from a salt like this compound) and molecular iodine (I₂) are present, they combine to form the triiodide ion (I₃⁻). wikipedia.orgnih.gov This equilibrium is fundamental in many iodine-mediated processes. nih.gov

I₂ + I⁻ ⇌ I₃⁻

The triiodide ion itself is a key chemical entity, and the dynamic exchange between iodide and triiodide is crucial for charge transport and reactivity. qub.ac.uknih.gov Research into iodide-based ionic liquids has elucidated a highly efficient charge transport mechanism based on a bond-exchange process, often likened to the Grotthuss mechanism for proton diffusion in water. qub.ac.uk This involves a concerted process where an "entering" iodide ion forms a bond with a terminal iodine atom of a triiodide ion, while the iodide at the opposite end of the triiodide is simultaneously released. nih.gov This rapid swapping of iodine atoms facilitates charge migration and influences the availability of reactive iodine species in a catalytic cycle. qub.ac.uknih.gov The energy barriers for these exchange events are relatively low, ensuring the process is rapid and efficient. qub.ac.uk

Table 3: Key Steps in the Iodide-Triiodide Exchange Mechanism

| Step | Description | Energy Barrier (eV) |

| 1 | Initial non-collinear bond exchange | 0.48 |

| 2 | Reorientation of triiodide | Lower than exchange barriers |

| 3 | Subsequent symmetric bond exchange | 0.26 |

| 4 | Final symmetric bond exchange | 0.17 |

This table summarizes the distinct steps and associated energy barriers for the iodide-triiodide exchange mechanism, highlighting the rate-determining initial step and subsequent, more facile exchanges. Data is based on findings from mechanistic studies. qub.ac.uk

Integration Within Ionic Liquids Ils Research

Allyltriethylammonium Iodide as a Model Compound for Cationic Ionic Liquid Design

This compound serves as a valuable model compound for designing more complex cationic ionic liquids. Its structure embodies two key features that are often manipulated in IL design: alkyl chains (the ethyl groups) and a functional group (the allyl group). solubilityofthings.comontosight.ai

Functional Group Integration : The presence of the allyl group (C₃H₅) introduces a site of unsaturation, making it a versatile handle for further chemical reactions. solubilityofthings.comontosight.ai This allows it to act as a precursor for creating polymerizable ionic liquids, or poly(ionic liquid)s (PILs), which are polymers where each repeating unit contains an ionic liquid moiety. rsc.orgrsc.org Researchers can study the fundamental properties of the monomeric this compound to predict and understand the behavior of the resulting polymers. For instance, the alkylation of polymers like poly(1-vinylimidazole) with reagents such as methyl iodide is a known method to produce PILs, highlighting the importance of the iodide component in synthetic strategies. mdpi.com

By studying this relatively simple quaternary ammonium (B1175870) iodide, researchers can establish baseline data and fundamental principles that can be extrapolated to the design of more sophisticated, task-specific ionic liquids with tailored functionalities.

Structure-Property Relationships in Allyl-Functionalized Quaternary Ammonium Iodide Ionic Liquids

The relationship between the molecular structure of an ionic liquid and its macroscopic properties is a central theme in IL research. acs.org For allyl-functionalized quaternary ammonium iodides, several key structural elements dictate their behavior.

Cation Structure : The size and symmetry of the quaternary ammonium cation influence the packing efficiency and intermolecular forces. The relatively compact and symmetric nature of the triethyl groups, compared to longer or bulkier alkyl chains, generally leads to different van der Waals interactions, which in turn affects viscosity and thermal properties. nih.govrsc.org The presence of an allyl group can be used to tune properties; for example, allyl-functionalized ILs have been investigated as electrolytes for electric double-layer capacitors. mdpi.com

Anion Identity : The iodide anion plays a crucial role. Compared to common IL anions like bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) or hexafluorophosphate (B91526) (PF₆⁻), the iodide anion is a stronger nucleophile and can participate in different types of interactions, including halogen bonding. mdpi.commpg.de The interaction energy between the cation and the iodide anion decreases as the cation's alkyl chain length increases, which correlates with properties like density and melting point for short-chain cations. rsc.org

Functional Group Effects : The allyl group's double bond provides a site for reactions like polymerization, making these compounds useful as monomers for creating functional materials like poly(ionic liquid)s. rsc.orgmpg.de This functionalization is a key strategy in creating "task-specific" ionic liquids designed for particular applications. nih.gov

Investigating Ionic Transport Mechanisms in Iodide-Based Ionic Liquids

Efficient ionic transport is critical for applications such as electrolytes in batteries and dye-sensitized solar cells (DSSCs). mdpi.commdpi.com In iodide-based ionic liquids, particularly when doped with iodine (I₂), a highly efficient charge transport mechanism known as the Grotthuss-type iodide-triiodide (I⁻/I₃⁻) exchange becomes dominant. mdpi.comnih.govresearcherinfo.net

The I⁻/I₃⁻ redox couple is the preferred choice for electrolytes in DSSCs. e3s-conferences.orgnih.gov The mechanism involves the following key reaction:

I⁻ + I₂ ⇌ I₃⁻

Reactive molecular dynamics simulations and electronic structure calculations on model iodide ILs (such as 1-butyl-3-methylimidazolium iodide) have elucidated the energetics of this process. mdpi.comnih.gov These studies reveal that the energy barriers for the bond-exchange events are relatively low, ranging from approximately 0.19 to 0.48 eV, facilitating rapid charge transfer. mdpi.comnih.govresearchgate.net This charge transfer process is energetically similar to those observed in solid-state superionic conductors. mdpi.comnih.gov

While many detailed studies use imidazolium-based cations, the fundamental I⁻/I₃⁻ exchange mechanism is a property of the iodide/iodine system itself and is the primary mode of charge transport in any iodide-based IL used as a redox electrolyte, including those based on this compound. The formation of triiodide-based ILs has been shown to dramatically lower viscosity and increase ionic conductivity compared to their iodide precursors. e3s-conferences.org

Table 1: Research Findings on Ionic Transport in Iodide-Based Ionic Liquids

| Parameter | Value/Observation | Ionic Liquid System Studied | Citation |

|---|---|---|---|

| Bond-Exchange Energy Barrier | ~0.19 to 0.23 ± 0.06 eV | [BMIM][I] with I₂ (Liquid State) | mdpi.comnih.gov |

| Bond-Exchange Energy Barrier | 0.17 to 0.48 eV | [BMIM][I] with I₂ (Solid State) | nih.gov |

| Viscosity of Iodide IL | 101.4 mPa·s (at 30°C) | 1-propyl-3-methylimidazolium iodide | e3s-conferences.org |

| Viscosity of Triiodide IL | 27.3 mPa·s (at 30°C) | 1-propyl-3-methylimidazolium triiodide | e3s-conferences.org |

| Ionic Conductivity of Iodide IL | 2.01 mS/cm (at 30°C) | 1-propyl-3-methylimidazolium iodide | e3s-conferences.org |

| Ionic Conductivity of Triiodide IL | 6.41 mS/cm (at 30°C) | 1-propyl-3-methylimidazolium triiodide | e3s-conferences.org |

Applications in Advanced Separation and Extraction Technologies Utilizing Ionic Liquids

The tunability of ionic liquids makes them highly effective solvents for separation and extraction processes. acs.orgnih.gov Iodide-based ionic liquids, including quaternary ammonium and phosphonium (B103445) salts, have shown significant promise in the selective extraction of specific ions and compounds. researchgate.netnih.gov

A key application is the extraction of iodide ions from aqueous solutions, such as natural brines, which is important for iodine production. researchgate.netnih.gov Traditionally, this requires oxidizing iodide (I⁻) to molecular iodine (I₂) before extraction. However, certain ionic liquids can directly extract iodide ions via an anion exchange mechanism, simplifying the process. researchgate.netnih.gov

Studies have demonstrated that ionic liquids with quaternary ammonium or phosphonium cations can exhibit high selectivity for iodide over other halides like chloride (Cl⁻). researchgate.netnih.gov This high selectivity is crucial for treating solutions with high background salt concentrations, such as brine. researchgate.netnih.gov The extracted iodide can then be stripped from the ionic liquid phase for recovery. researchgate.netnih.gov

Table 2: Extraction Efficiency of Iodide using Ionic Liquids

| Ionic Liquid | Application | Result | Citation |

|---|---|---|---|

| Trihexyltetradecylphosphonium chloride | Iodide extraction from brine | Enrichment of iodide up to 40-fold | researchgate.netnih.gov |

| Trioctyl ammonium chloride | Iodide extraction from brine | Enrichment of iodide up to 100-fold | researchgate.netnih.gov |

| Choline Amino Acid Ionic Liquids (e.g., [Ch][L-Pro]) | Extraction of phenylalanine enantiomers | Demonstrated preferential extraction in an aqueous two-phase system | mdpi.com |

While specific studies on this compound for these applications are not widespread, its structure as a quaternary ammonium iodide places it directly within the class of compounds proven to be effective for such separation technologies. Its potential as a component in these extraction systems is based on the established performance of similar ionic liquids.

Supramolecular Chemistry and Functional Materials Science

Supramolecular Assembly and Recognition Involving the Allyltriethylammonium Cation

The allyltriethylammonium cation, in concert with its iodide anion, plays a significant role in the construction of complex supramolecular architectures. These assemblies are held together by a network of non-covalent interactions, with halogen bonding being a particularly noteworthy contributor.

Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. nih.govmdpi.com In the context of allyltriethylammonium iodide, the iodide anion can act as a halogen bond acceptor. This property has been exploited in the design of complex supramolecular structures. nih.govresearchgate.net

Researchers have demonstrated that the iodide anion can form strong halogen bonds, with bond energies reaching up to 180 kJ mol⁻¹. nih.gov This interaction is highly directional, with the angle between the R–X bond (where R is a carbon or other atom and X is the halogen) and the acceptor atom approaching 180°. nih.gov This directionality allows for the precise control over the geometry of the resulting supramolecular assembly. mdpi.comrsc.org

Studies have shown that diaryliodonium salts, which act as double σ-hole donors, can assemble with carboxylates (σ-hole acceptors) through charge-supported halogen bonds. mdpi.com The sequential introduction of carboxylic groups into the aromatic ring of benzoic acid allowed for the dimensionality of the supramolecular organization to be controlled, leading to the formation of 0D, 1D, and 2D structures. mdpi.com Similarly, the interaction between iodonium (B1229267) cations and dicyanoargentate(I) anions via C–I···N≡C–Ag halogen bonds has been shown to direct the formation of infinite chains or heterotetramers, depending on the steric hindrance of the cation. mdpi.com

The strength and directionality of halogen bonds have been utilized to create sophisticated architectures, such as a triple helicate that encapsulates iodide ions within a tubular channel. nih.gov This structure is stabilized by eight strong iodine⋯iodide halogen bonds and numerous π-stacking interactions, demonstrating remarkable stability even at elevated temperatures. nih.gov

| Interaction Type | Description | Significance in Supramolecular Assembly |

| Halogen Bonding | A directional, non-covalent interaction involving a halogen atom's σ-hole. nih.gov | Enables precise control over the geometry and dimensionality of the assembly. mdpi.comrsc.org |

| Ion Pairing | Electrostatic attraction between the allyltriethylammonium cation and the iodide anion. | A fundamental interaction contributing to the stability of the crystal lattice and supramolecular structures. |

| π-Stacking | Non-covalent interaction between aromatic rings. | Complements halogen bonding in stabilizing complex architectures like helicates. nih.gov |

Supramolecular gels are soft materials formed through the self-assembly of low-molecular-weight gelators into fibrous networks that immobilize a solvent. rsc.org The formation and properties of these gels are governed by a delicate balance of non-covalent interactions. rsc.org Quaternary ammonium (B1175870) iodides, including structures analogous to this compound, have been shown to play a role in the formation and stabilization of such gels.

The use of halogen bonding to trigger the formation of two-component supramolecular gels, or "co-gels," has been demonstrated. worktribe.com For instance, a bis(pyridyl urea) gelator can form a co-gel with 1,4-diiodotetrafluorobenzene (B1199613) in polar media like aqueous methanol. worktribe.com This indicates that halogen bonding can be a sufficiently strong interaction to drive gelation even in the presence of competing interactions from the solvent. worktribe.com

Furthermore, a halogen bond-donor bis(urea) gelator has been shown to form co-gels with halogen bond acceptors such as tetrabutylammonium (B224687) iodide. worktribe.com The resulting iodide gel, however, was observed to break down over time. worktribe.com In some systems, the in-situ formation of triiodide (I₃⁻) ions through the oxidation of iodide can lead to a gel-to-gel transition, resulting in a gel with enhanced thermal stability. rsc.org

The ability of the iodide ion to participate in these interactions highlights the potential of quaternary ammonium iodides as components in stimuli-responsive materials, where changes in the environment can trigger transformations in the gel's structure and properties. rsc.org

| Gelator System | Trigger for Gelation | Resulting Structure |

| Bis(pyridyl urea) and 1,4-diiodotetrafluorobenzene | Halogen Bonding | Opaque hydrogel worktribe.com |

| Halogen bond-donor bis(urea) and Tetrabutylammonium iodide | Halogen Bonding | Co-gel worktribe.com |

| Gelator with iodide ions | In-situ formation of I₃⁻ | Thermally stable reddish-brown gel rsc.org |

Development of Novel Functional Materials Utilizing this compound

The distinct properties of this compound make it a valuable component in the development of a range of functional materials. Its applications span from catalysis in polymerization processes to corrosion inhibition and electrolyte design for electrochemical devices.

This compound can function as a catalyst or co-catalyst in various polymerization reactions. vulcanchem.com Quaternary ammonium salts, in general, are utilized in different types of polymerization, including addition and condensation reactions. mt.com

In the realm of controlled radical polymerization, quaternary ammonium iodides have been investigated as catalysts. For instance, supported R₄N⁺I⁻ catalysts have been successfully used to synthesize homopolymers and block copolymers of various monomers with low dispersities. acs.org These catalysts can be immobilized on solid supports like silica (B1680970) or Fe₃O₄ particles, allowing for their recovery and reuse. acs.org

Iodine transfer polymerization (ITP) is a method of reversible-deactivation radical polymerization that often utilizes iodo-compounds as chain-transfer agents. nih.gov While the C-I bond in these agents can be weak, techniques like reverse iodine transfer polymerization (RITP) have been developed where iodine is used to generate the chain transfer agent in situ. nih.gov

Furthermore, copper iodide (CuI) is a well-known catalyst in polymerization reactions, particularly in atom transfer radical polymerization (ATRP) and click chemistry. calibrechem.com While not a direct application of this compound, the catalytic activity of the iodide component in these systems is noteworthy.

The table below summarizes different polymerization methods where iodide-containing compounds, including quaternary ammonium iodides, play a role.

| Polymerization Method | Role of Iodide Compound | Example Monomers |

| Controlled Radical Polymerization | Catalyst (e.g., supported R₄N⁺I⁻) | Methyl methacrylate, styrene, acrylonitrile (B1666552) acs.org |

| Iodine Transfer Polymerization (ITP) | Chain-transfer agent | Fluorinated olefins nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | Component of the catalyst system (e.g., with CuI) | Various vinyl monomers |

Quaternary ammonium salts are widely studied as corrosion inhibitors for various metals and alloys, particularly in acidic environments. emerald.comtandfonline.com Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosive action of the environment. ohio.edu

The adsorption process can be influenced by several factors, including the structure of the quaternary ammonium salt, the nature of the metal surface, and the composition of the corrosive medium. ohio.edubohrium.com The positively charged nitrogen atom in the quaternary ammonium cation facilitates its adsorption onto a negatively charged metal surface. bohrium.com The presence of long alkyl chains and aromatic groups in the cation can enhance the surface coverage and the stability of the protective film. ohio.edu

The mechanism of inhibition can be complex, involving both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). ohio.edu In the case of iodide-containing quaternary ammonium salts, the iodide anion can also play a role. Chloride ions, often present in corrosive environments, can first adsorb on the metal surface, creating an excess of negative charge. bohrium.com This facilitates the subsequent adsorption of the quaternary ammonium cations. bohrium.com

Studies on various quaternary ammonium salts have shown that they can act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. bohrium.com The efficiency of corrosion inhibition generally increases with the concentration of the inhibitor up to a certain point. tandfonline.comohio.edu

| Inhibitor Type | Adsorption Mechanism | Effect on Corrosion |

| Quaternary Ammonium Salts | Physisorption and/or Chemisorption on the metal surface. ohio.edu | Forms a protective layer, retarding both anodic and cathodic reactions. ohio.edubohrium.com |

| Quinoline Quaternary Ammonium Salt | Adsorption on the iron surface, forming a film. oup.com | Inhibition efficiency increases with concentration. tandfonline.com |

| Chitosan Modified by Quaternary Ammonium Salt | Chemisorption on the carbon steel surface. bohrium.com | Forms an adsorption film that protects the metal. bohrium.com |

The properties of this compound, particularly its ionic nature, make it a candidate for inclusion in electrolyte formulations for various electrochemical devices, such as batteries and electrochemical capacitors. solubilityofthings.comharvard.edu The electrolyte is a critical component that influences the performance, stability, and safety of these devices. harvard.edu

In the context of electrochemical capacitors, the addition of iodides to aqueous electrolytes has been shown to enhance their performance. rsc.org Iodides can introduce pseudocapacitive redox reactions, which can significantly increase the specific capacitance of the device. rsc.org For instance, adding sodium iodide to buffer electrolytes has led to a notable increase in specific capacitance. rsc.org

The design of the electrolyte can also impact the stability of the electrochemical device. For example, high-concentration electrolytes can suppress the diffusion of polyiodides, which is beneficial for the long-term performance of zinc-iodine batteries. rsc.org

Furthermore, quaternary ammonium salts are often studied in the context of ionic liquids, which are salts that are liquid at or near room temperature. solubilityofthings.com Ionic liquids possess unique properties such as low volatility, high thermal stability, and good ionic conductivity, making them attractive for use as electrolytes in a variety of electrochemical applications. solubilityofthings.comresearchgate.net

| Electrochemical Device | Role of Iodide-Containing Electrolyte | Observed Improvement |

| Electrochemical Capacitors | Introduces pseudocapacitive redox reactions. rsc.org | Increased specific capacitance. rsc.org |

| Zinc-Iodine Batteries | High concentration suppresses polyiodide diffusion. rsc.org | Improved long-term performance. rsc.org |

| Lithium Metal Batteries | Component of high entropy electrolytes. harvard.edu | Improved ion transport properties and fast-charging capabilities. harvard.edu |

Mechanistic Elucidation of Allyltriethylammonium Iodide Reactions

Detailed Reaction Mechanism Studies via Kinetic Analysis

Kinetic analysis is a powerful tool for elucidating reaction mechanisms by providing quantitative insight into the rates of chemical processes and their dependence on various factors like concentration and temperature. mt.com For reactions involving allyltriethylammonium iodide, particularly in its role as a phase-transfer catalyst, kinetic studies are essential to determine the rate-determining step and validate proposed mechanistic pathways. nih.govresearchgate.net

Common methods for kinetic analysis that can be applied to reactions catalyzed by this compound include the initial rates method and reaction progress kinetic analysis. mt.comgoogle.comntu.edu.tw

Method of Initial Rates: This technique involves measuring the instantaneous rate at the beginning of the reaction while varying the initial concentration of one reactant at a time. google.comlacc-terryb.com This allows for the determination of the reaction order with respect to each component, including the catalyst (this compound), which is crucial for constructing the rate law. ntu.edu.tw For a typical phase-transfer catalyzed reaction, such as the alkylation of a nucleophile (Nu⁻) by an alkyl halide (R-X) in a biphasic system, the rate law often shows a first-order dependence on the catalyst concentration.

Reaction Progress Kinetic Analysis (RPKA): This methodology uses in-situ monitoring of species concentrations throughout the course of the reaction to build a comprehensive kinetic profile from a minimal number of experiments. mt.comnih.gov This approach can reveal complex kinetic behaviors such as catalyst activation or deactivation, which might occur with this compound. For instance, thermal degradation of the catalyst to form triethylamine (B128534) and allyl iodide could introduce alternative reaction pathways over time. While specific studies on this compound are scarce, kinetic analyses of other trialkylammonium salts have shown that such degradation can follow an S_N2-centered pathway. nih.gov

Table 1: Hypothetical Kinetic Data for a Phase-Transfer Catalyzed Reaction This interactive table illustrates the method of initial rates for a reaction R-X + Nu- -> R-Nu + X- catalyzed by this compound (ATEAI).

| Experiment | [R-X] (M) | [Nu⁻] (M) | [ATEAI] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 0.01 | 1.0 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 0.02 | 2.0 x 10⁻⁴ |

From this data, one could deduce the rate law. Comparing Experiments 1 and 2 shows the reaction is first order in R-X. Comparing Experiments 1 and 3 suggests it is zero order in Nu⁻ (typical if the interfacial reaction is not rate-limiting). Comparing Experiments 1 and 4 indicates the reaction is first order with respect to the catalyst, ATEAI. Thus, the hypothetical rate law would be: Rate = k[R-X][ATEAI].

Characterization and Role of Transient Intermediates in Catalytic Cycles

In catalytic cycles involving this compound, the identification of transient intermediates is key to understanding the reaction mechanism. These short-lived species are not directly observable in the bulk reaction mixture but can be detected using specialized techniques like modulation excitation spectroscopy or by trapping experiments. rsc.org

In the context of phase-transfer catalysis, the primary role of the allyltriethylammonium cation (Q⁺) is to form a lipophilic ion pair with an anion (Y⁻) from the aqueous phase. This ion pair, [Q⁺Y⁻], is the key transient intermediate that is soluble in the organic phase, allowing it to react with the organic substrate. ptfarm.plrsc.org

The catalytic cycle can be described as follows:

Anion Exchange: The allyltriethylammonium cation pairs with a reactant anion (e.g., hydroxide (B78521), cyanide) at the aqueous-organic interface.

Phase Transfer: The resulting ion pair, [AllylEt₃N⁺Y⁻], migrates from the interface into the bulk organic phase.

Reaction: The anion, now in the organic phase and poorly solvated, exhibits enhanced nucleophilicity and reacts with the organic substrate.

Catalyst Regeneration: After the reaction, the resulting anion (e.g., iodide from an alkyl iodide substrate) pairs with the catalyst cation, which then migrates back to the interface to restart the cycle.

The iodide counter-ion of the catalyst itself can play a significant role. In some PTC reactions, iodide anions can have an inhibitory effect by accumulating at the interface and reducing its basicity, thereby slowing the deprotonation of reactant precursors. mdpi.com However, in other cases, iodide can act as a nucleophilic catalyst itself, for instance by converting an alkyl chloride or bromide to a more reactive alkyl iodide via the Finkelstein reaction.

In reactions where the allyl group participates, other intermediates are possible. For example, in allylation reactions, organometallic intermediates could be formed if a metal co-catalyst is present. nih.govresearchgate.net In transition-metal-free systems, radical mechanisms have been proposed for the reaction of 2-azaallyl anions with allyl electrophiles, suggesting the possibility of radical intermediates. nih.gov The presence of radicals can be probed using trapping agents like TEMPO. nih.gov

Investigating Stereoselectivity and Regioselectivity Determinants

Stereoselectivity and regioselectivity are critical aspects of chemical synthesis, dictating the spatial arrangement and orientation of bond formation. masterorganicchemistry.com When this compound is used as a catalyst or reagent, its structure can influence the selectivity of the reaction.

Regioselectivity: This refers to the preference for reaction at one position over another. weebly.com In reactions involving the allyl group of this compound, or in reactions where it catalyzes the allylation of a substrate, regioselectivity is a key consideration.

Markovnikov vs. Anti-Markovnikov Addition: In the addition to alkenes, the formation of one constitutional isomer over another is determined by the reaction mechanism. masterorganicchemistry.com For example, iodine-mediated alkoxyselenylation of alkenes proceeds with high anti-Markovnikov regioselectivity. mdpi.com

Allylation Reactions: In the allylation of carbonyl compounds, the regioselectivity of the attack by the allyl nucleophile can be influenced by the catalyst and reaction conditions. For instance, tin/iodine mediated allylation of aldehydes can exhibit specific regioselectivity. researchgate.net

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. diva-portal.org

Phase-Transfer Catalysis: In asymmetric PTC, chiral, non-racemic quaternary ammonium (B1175870) salts are used to induce enantioselectivity. core.ac.uk While this compound itself is achiral, understanding how chiral variants influence stereochemistry provides insight into the role of the catalyst's steric bulk and conformation in the transition state. The key to stereoselectivity is the formation of a diastereomeric ion-pair intermediate between the chiral catalyst cation and the prochiral nucleophile, which then reacts with the substrate. The steric and electronic properties of the catalyst's substituents dictate the facial selectivity of the attack.

Hypervalent Iodine-Mediated Reactions: In reactions where iodine species are involved in cyclizations, the catalyst can control the stereochemistry. Chiral iodine catalysts are known to be essential for controlling the stereochemistry in halocyclisation reactions, with the catalyst's structure influencing the orientation of the nucleophilic attack. beilstein-journals.org

Table 2: Factors Influencing Selectivity in Reactions Involving Allyl-Quaternary Ammonium Iodides

| Selectivity Type | Influencing Factor | Expected Outcome with this compound |

| Regioselectivity | Nature of the nucleophile and electrophile in allylation reactions. | In reactions where the allyl group attacks a substrate, its orientation will be governed by the stability of the transition state (e.g., S_N2 vs. S_N2'). |

| Mechanism of addition to the allyl double bond (e.g., electrophilic, radical). | An electrophilic addition would likely follow Markovnikov's rule, while a radical addition could lead to the anti-Markovnikov product. | |

| Stereoselectivity | Use of a chiral phase-transfer catalyst. | As an achiral catalyst, this compound will not induce enantioselectivity. However, its steric bulk (triethyl groups) can influence diastereoselectivity in reactions with substrates that already possess stereocenters. |

| Reaction mechanism (e.g., S_N2 vs. S_N1). | In PTC, reactions typically proceed via an S_N2 mechanism, which involves inversion of stereochemistry at a chiral electrophile. If an S_N1 pathway were to occur (unlikely for primary/secondary halides but possible for allylic systems), racemization would be expected. |

Solvent Effects and Interfacial Dynamics on Reaction Pathways

Solvent choice is a critical parameter in reactions involving this compound, profoundly influencing reaction rates and mechanisms. rsc.orgweebly.com As an ionic salt, its behavior is dictated by its interactions with the solvent environment. solubilityofthings.com In the context of phase-transfer catalysis, the system is inherently heterogeneous, making interfacial dynamics equally important. researchgate.netmdpi.com

Solvent Effects: The influence of a solvent on a reaction is determined by its ability to solvate the reactants, products, and, most importantly, the transition state. iupac.orgnih.gov

Polar vs. Non-Polar Solvents: this compound is an ionic salt and is thus more soluble in polar solvents like water and alcohols than in non-polar solvents like hexane (B92381) or toluene. solubilityofthings.com In a biphasic PTC system, the organic phase is typically a non-polar or weakly polar solvent. The insolubility of the ionic nucleophile in this phase is the very reason a phase-transfer catalyst is required.

Solvation of Intermediates: The key to PTC is the poor solvation of the nucleophilic anion within the non-polar organic phase. Stripped of its hydrating water molecules, the anion becomes highly reactive. The rate of S_N2 reactions, for example, is dramatically enhanced in polar aprotic solvents (like DMF) compared to polar protic solvents (like methanol) because the latter can stabilize the nucleophile through hydrogen bonding, reducing its reactivity. libretexts.org The lipophilic cation [AllylEt₃N⁺] shields the anion from the bulk organic solvent, creating a reactive, poorly solvated intermediate.

Interfacial Dynamics: The interface between the aqueous and organic phases is not a simple boundary but a dynamic region where crucial steps of the catalytic cycle occur. mdpi.com

Inhibitory Effects: The interface can become saturated with certain ions. As noted previously, iodide anions have a low hydration energy and can accumulate at the interface, which can inhibit the deprotonation of weak acids by reducing the interfacial basicity. mdpi.com This highlights the complex role of the iodide counter-ion, which is not merely a spectator. The dynamics at the oil/water interface can be complex, sometimes leading to regulated traveling-wave patterns depending on the chemical reactions occurring. libretexts.org

Computational and Theoretical Investigations

Quantum Chemical (e.g., Density Functional Theory) Studies of Allyltriethylammonium Iodide and its Interactions

Quantum chemical methods, especially Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of this compound. These calculations can provide detailed information about the interactions between the allyltriethylammonium cation and the iodide anion, as well as the molecule's conformational preferences and reactivity.

The interaction between the positively charged allyltriethylammonium cation and the negatively charged iodide anion is a key determinant of the compound's properties. DFT calculations can be employed to model this ion pairing, revealing the nature and strength of the electrostatic interactions. nih.gov The calculations can predict the most stable geometric arrangement of the ion pair, including the inter-ionic distance and the orientation of the cation relative to the anion. Energy decomposition analysis can further dissect the interaction energy into electrostatic, exchange-repulsion, and dispersion components, providing a deeper understanding of the forces at play. rsc.org

Conformational analysis of the allyltriethylammonium cation is crucial for understanding its shape and how it influences its interactions with other molecules. The allyl and ethyl groups attached to the nitrogen atom can rotate around the C-N and C-C single bonds, leading to various possible conformers. DFT calculations can be used to map the potential energy surface of the cation, identifying the low-energy conformers and the energy barriers for interconversion between them. This information is vital for interpreting experimental data, such as NMR spectra, and for understanding the steric effects in reactions involving this cation. nih.gov

Table 1: Representative Data from a Hypothetical DFT Study on this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (Allyl-N-C-C) | N-I Distance (Å) |

|---|---|---|---|

| Gauche | 0.00 | 65° | 3.85 |

| Anti | 1.25 | 178° | 3.92 |

| Eclipsed | 4.50 | 0° | 4.10 |

This compound can participate in various chemical reactions, for instance, as a phase-transfer catalyst or as a source of the allyl group in nucleophilic substitution reactions. DFT calculations are invaluable for elucidating the mechanisms of these reactions. By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. Computational modeling can provide the geometry of the transition state and the activation energy barrier, offering critical insights into the factors that control the reaction's feasibility and speed. nih.gov For example, in a nucleophilic attack on the allyl group, DFT could be used to model the approach of the nucleophile, the breaking of the C-N bond, and the formation of the new bond, all while considering the role of the iodide counter-ion. These calculations can help in understanding the regioselectivity and stereoselectivity of such reactions.

Table 2: Hypothetical Activation Energies for a Reaction Involving this compound Calculated by DFT

| Reaction Type | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| SN2 on Allyl Group | Acetonitrile (PCM) | 22.5 |

| SN2' on Allyl Group | Acetonitrile (PCM) | 28.1 |

| SN2 on Allyl Group | Water (PCM) | 20.8 |

Molecular Dynamics Simulations for Dynamic Behavior and Transport Phenomena in Relevant Systems

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. In an MD simulation, the motion of each atom in a system is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field.

For systems containing this compound, MD simulations can provide insights into a range of dynamic and transport phenomena. For instance, in a solution, MD can be used to study the solvation of the allyltriethylammonium and iodide ions, revealing the structure of the solvent shells around them. It can also be used to calculate transport properties such as diffusion coefficients and ionic conductivity. nih.gov These properties are crucial for understanding the behavior of this compound in applications such as electrolytes for batteries or as a phase-transfer catalyst where the transport of ions between phases is important. MD simulations can also shed light on the aggregation behavior of the ions at higher concentrations. nih.gov

Theoretical Approaches to Catalyst Design and Optimization

Theoretical and computational methods play an increasingly important role in the rational design and optimization of catalysts. In the context of this compound, if it is to be used as a phase-transfer catalyst, theoretical approaches can guide the modification of its structure to enhance its catalytic activity.

For example, DFT calculations could be used to screen a series of related quaternary ammonium (B1175870) salts with different alkyl or aryl groups. By calculating properties such as the charge distribution on the cation, the strength of the ion pairing, and the energy of interaction with reactants, it is possible to identify candidates with improved catalytic performance. rsc.org Computational models can also be used to understand the role of the catalyst in stabilizing transition states or facilitating the transport of reactants between phases. This knowledge can then be used to propose new catalyst structures with tailored properties for specific chemical transformations.

Advanced Characterization Techniques in Allyltriethylammonium Iodide Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone for the analysis of molecular compounds, providing detailed information on atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the molecular structure of allyltriethylammonium iodide in solution and for probing the mechanisms of reactions in which it participates. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity of the allyl and triethyl groups to the quaternary nitrogen can be confirmed. wikipedia.org

In mechanistic studies, NMR can be used to monitor the progress of a reaction in real-time, identify transient intermediates, and determine reaction kinetics. For instance, changes in the chemical shifts of the protons on the allyl group can indicate its involvement in reactions such as additions or polymerizations. Isotope labeling studies, followed by NMR analysis, can further clarify reaction pathways and the fate of specific atoms within the molecule.

Expected NMR Data for this compound

The expected chemical shifts for this compound can be estimated based on typical values for its constituent functional groups. netlify.apporegonstate.educompoundchem.comoregonstate.edu

¹H NMR Spectroscopy The proton NMR spectrum would show distinct signals for the ethyl and allyl groups. The protons of the CH₂ groups directly attached to the positively charged nitrogen are deshielded and appear further downfield. chemicalbook.com

¹³C NMR Spectroscopy Similarly, the carbon NMR spectrum provides complementary information, with the carbons directly bonded to the nitrogen atom appearing significantly downfield. chemicalbook.comchemicalbook.comolemiss.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Allyltriethylammonium Cation

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| Ethyl (CH₃-CH₂-N⁺) | -CH₃ | ~1.3 (triplet) | ~7-9 | Coupling to adjacent CH₂ group. |

| -CH₂- | ~3.3 (quartet) | ~52-55 | Deshielded by adjacent N⁺ atom. | |

| Allyl (CH₂=CH-CH₂-N⁺) | =CH₂ | ~5.8-6.0 (multiplet) | ~125-127 | Vinyl protons. |

| =CH- | ~5.9-6.1 (multiplet) | ~130-132 | Vinyl proton. | |

| -CH₂- | ~4.0 (doublet) | ~58-60 | Allylic protons, deshielded by N⁺. |

Electronic Absorption and Vibrational Spectroscopies in Solution and Solid State

Electronic Absorption (UV-Visible) Spectroscopy In solution, this compound is expected to be largely transparent in the visible region. Its ultraviolet (UV) spectrum is primarily characterized by absorptions related to the iodide anion. Iodide ions in solution can exhibit strong absorption bands, often below 250 nm. nih.gov In the presence of excess iodine or upon oxidation, the formation of the triiodide ion (I₃⁻) can occur, which displays characteristic strong absorption peaks around 288 nm and 351 nm. nih.govrsc.orgasianpubs.org These features can be used to study redox chemistry or complex formation involving the iodide counter-ion.

Vibrational (Infrared and Raman) Spectroscopy Vibrational spectroscopy is essential for identifying functional groups and probing the molecular environment in both solution and solid states. Infrared (IR) and Raman spectra provide complementary information about the vibrational modes of the molecule. researchgate.netresearchgate.net

The IR spectrum of this compound shows characteristic peaks for C-H stretching and bending, C=C stretching of the allyl group, and C-N vibrations. nist.gov In the solid state, changes in peak position, splitting of bands, or the appearance of new peaks can indicate specific crystal packing arrangements or the presence of different polymorphic forms. scispace.com For instance, the vibrations of the quaternary ammonium (B1175870) cation can be influenced by its interaction with the iodide anion in the crystal lattice. rsc.org

Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the molecule. For quaternary ammonium starches, characteristic bands of the trimethyl ammonium substituent were observed at about 3030, 970, and 761 cm⁻¹, which are useful for characterization. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Alkyl & Allyl) | 2800–3100 | IR, Raman |

| C=C Stretch (Allyl) | ~1645 | IR, Raman |

| CH₂ Bend (Scissoring) | ~1460 | IR |

| C-N Stretch | 900-1200 | IR, Raman |

| C-H out-of-plane bend (=CH₂) | ~915, ~995 | IR |

| N⁺-(CH₃)₃ Symmetric Stretch | ~761 | Raman researchgate.net |

X-ray Diffraction Techniques for Solid-State Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

While the specific crystal structure of this compound is not available, data from analogous quaternary ammonium iodide compounds illustrate the type of information obtained. For example, the structure of N-(4,4-diphenylbut-3-en-1-yl)-N-iodomethyl-N,N-dimethylammonium iodide was determined by SCXRD, revealing key structural parameters. researchgate.netnih.gov

Table 3: Representative Single-Crystal XRD Data for an Analogous Quaternary Ammonium Iodide researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₂₃IN⁺·I⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.9254 (2) |

| b (Å) | 13.6161 (3) |

| c (Å) | 9.4632 (2) |

| β (°) | 103.320 (1) |

| Volume (ų) | 993.73 (4) |

| Z (Formula units/cell) | 2 |

| Calculated Density (Mg m⁻³) | 1.735 |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique for the analysis of polycrystalline materials. americanpharmaceuticalreview.com It is widely used for phase identification, quality control, and the study of polymorphism—the ability of a compound to exist in more than one crystal structure. rigaku.comnih.gov Different polymorphs of a compound can have distinct physical properties, such as solubility and stability.

Each crystalline phase of this compound would produce a unique PXRD pattern, which serves as a "fingerprint." By comparing the experimental pattern of a bulk sample to reference patterns (which can be calculated from single-crystal data), one can identify the crystalline form present. mdpi.com PXRD is also crucial for monitoring phase transitions that may occur due to changes in temperature, pressure, or humidity. rigaku.comresearchgate.net The presence of broad "halos" instead of sharp peaks in a diffraction pattern would indicate that the sample is amorphous rather than crystalline. americanpharmaceuticalreview.com

Surface-Sensitive Analytical Techniques for Interfacial Studies

The interfacial behavior of quaternary ammonium salts like this compound is critical for applications such as phase-transfer catalysis, surfactant action, and antimicrobial activity. wikipedia.orgmdpi.com Surface-sensitive techniques are employed to analyze the composition and structure of the compound at surfaces and interfaces.

Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be used to detect and quantify trace amounts of quaternary ammonium compounds on surfaces or in environmental samples. nih.govnih.govrsc.org These methods offer high sensitivity and specificity, allowing for the differentiation and quantification of various related compounds. nih.govresearchgate.net

For more fundamental studies of interfaces, techniques like Heterodyne-Detected Vibrational Sum-Frequency Generation (HD-SFG) spectroscopy can probe the molecular orientation and chemical environment of species at a vapor-liquid interface. Studies on sodium iodide solutions have used HD-SFG to show that even trace amounts of triiodide ions have a high propensity to accumulate at the surface, significantly altering the interfacial structure. nih.gov Such techniques could be applied to this compound solutions to understand the surface activity of the cation and its interaction with the iodide anion at the interface.

Future Research Directions and Unresolved Challenges

Expanding the Scope of Catalytic Applications

While quaternary ammonium (B1175870) salts are established as effective phase-transfer catalysts, the unique allyl functionality in allyltriethylammonium iodide presents opportunities for novel catalytic activities. nbinno.com Future research should systematically explore its potential in a wider array of organic transformations. Areas ripe for investigation include:

Asymmetric Catalysis: Developing chiral variants of this compound could lead to effective catalysts for enantioselective reactions, a critical need in the pharmaceutical and fine chemical industries.

Polymerization Catalysis: The allyl group can potentially participate in or influence polymerization reactions. Investigating its role as a catalyst or co-catalyst in controlled polymerization techniques like ring-opening polymerization or atom transfer radical polymerization could yield new polymeric materials with tailored properties.

Tandem and Cascade Reactions: Designing catalytic systems where the ammonium salt not only acts as a phase-transfer agent but also where the allyl group participates in a subsequent reaction step could lead to highly efficient tandem or cascade reaction sequences.

Photoredox Catalysis: The iodide counter-ion is known to have interesting photochemical properties. researchgate.net Exploring the potential of this compound in photoredox catalysis, possibly in synergy with metal-based or organic photosensitizers, could open new avenues for light-driven organic synthesis.

A significant challenge in expanding these applications is understanding the precise role of the allyl group and the interplay between the cationic head, the alkyl chains, and the iodide counter-ion in the catalytic cycle.

Rational Design of Allyl-Functionalized Quaternary Ammonium Iodides for Specific Functions

The modular nature of quaternary ammonium salts allows for systematic structural modifications to tune their properties for specific applications. nih.gov Rational design, guided by computational and experimental studies, will be crucial for developing next-generation allyl-functionalized quaternary ammonium iodides. Key design strategies include:

Modification of the Allyl Group: Introducing substituents on the allyl moiety can modulate its electronic and steric properties, potentially enhancing catalytic activity or selectivity.

Varying the Alkyl Chains: Altering the length and branching of the ethyl groups can impact the salt's solubility, thermal stability, and interaction with reactants. For instance, longer alkyl chains could enhance solubility in nonpolar organic phases. nih.govnih.gov

Anion Exchange: Replacing the iodide with other anions (e.g., bromide, chloride, tetrafluoroborate) would significantly alter the salt's properties, including its nucleophilicity, basicity, and stability, thereby influencing its catalytic behavior. researchgate.net

The table below illustrates potential design modifications and their expected impact on the compound's function.

| Structural Modification | Target Property | Potential Application |

| Introduction of electron-withdrawing groups on the allyl moiety | Enhanced electrophilicity | Catalysis of nucleophilic addition reactions |

| Replacement of ethyl groups with longer alkyl chains (e.g., butyl, hexyl) | Increased lipophilicity | Enhanced performance in biphasic reaction media |

| Exchange of iodide with a non-coordinating anion (e.g., BF4-) | Increased thermal stability | High-temperature catalytic processes |

| Incorporation of a chiral center in one of the alkyl chains | Chiral induction | Asymmetric synthesis |

A primary challenge is to develop a comprehensive understanding of structure-activity relationships to predict the performance of new designs accurately.

Multiscale Modeling and Advanced Simulation Approaches

To accelerate the rational design process and gain deeper insights into the mechanisms of action, multiscale modeling and advanced simulation techniques are indispensable tools. uni-mainz.deduke.edu These approaches can provide information at different levels of detail, from the electronic structure of the catalyst to the behavior of the bulk reaction system.

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) and other QM methods can be used to elucidate reaction mechanisms, calculate activation energies, and understand the electronic interactions between the catalyst and the reactants.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the catalyst in solution, providing insights into its aggregation properties, interfacial behavior in biphasic systems, and interactions with solvent molecules. europa.eu

Coarse-Grained (CG) Modeling: For larger-scale phenomena, such as the formation of micelles or the behavior of the catalyst in complex mixtures, CG models can be developed to simulate longer timescales and larger system sizes.